2',3'-Dideoxy-3'-fluoro-alpha-uridine
Overview
Description
2',3'-Dideoxy-3'-fluoro-alpha-uridine is a useful research compound. Its molecular formula is C9H11FN2O4 and its molecular weight is 230.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds often target viral rna-dependent rna polymerase .
Mode of Action
It’s suggested that the transformation most likely diverges from the sn1 or sn2 pathway, but instead operates via a neighbouring-group participation mechanism .
Biochemical Pathways
Similar compounds often affect the synthesis of nucleoside triphosphates .
Result of Action
Similar compounds often result in the termination of rna transcription and decrease viral rna production, and viral rna replication .
Biochemical Analysis
Biochemical Properties
2’,3’-Dideoxy-3’-fluoro-alpha-uridine plays a significant role in biochemical reactions, particularly in the inhibition of viral replication. This compound interacts with viral DNA polymerases, enzymes responsible for the synthesis of viral DNA. By incorporating into the growing DNA chain, 2’,3’-Dideoxy-3’-fluoro-alpha-uridine terminates DNA elongation due to the absence of the 3’-hydroxyl group, which is essential for forming phosphodiester bonds. This interaction effectively halts viral replication, making it a potent antiviral agent .
Cellular Effects
The effects of 2’,3’-Dideoxy-3’-fluoro-alpha-uridine on various cell types and cellular processes are profound. In infected cells, this compound disrupts the normal function of viral DNA polymerases, leading to the inhibition of viral replication. Additionally, 2’,3’-Dideoxy-3’-fluoro-alpha-uridine can influence cell signaling pathways and gene expression by interfering with the synthesis of viral DNA. This disruption can lead to altered cellular metabolism and the activation of cellular defense mechanisms .
Molecular Mechanism
At the molecular level, 2’,3’-Dideoxy-3’-fluoro-alpha-uridine exerts its effects through a mechanism of chain termination. Upon incorporation into the viral DNA by viral DNA polymerases, the absence of the 3’-hydroxyl group prevents the addition of subsequent nucleotides, effectively terminating DNA synthesis. This mechanism is highly specific to viral DNA polymerases, minimizing the impact on host cellular DNA polymerases and reducing potential cytotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’-Dideoxy-3’-fluoro-alpha-uridine can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to potential degradation. Long-term studies have shown that continuous exposure to 2’,3’-Dideoxy-3’-fluoro-alpha-uridine can lead to the development of resistance in viral populations, necessitating careful monitoring and potential combination with other antiviral agents to maintain efficacy .
Dosage Effects in Animal Models
The effects of 2’,3’-Dideoxy-3’-fluoro-alpha-uridine in animal models are dose-dependent. At therapeutic doses, the compound effectively inhibits viral replication with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and myelosuppression have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications .
Metabolic Pathways
2’,3’-Dideoxy-3’-fluoro-alpha-uridine is metabolized primarily in the liver, where it undergoes phosphorylation to its active triphosphate form. This active form is then incorporated into viral DNA by viral DNA polymerases. The compound’s metabolism involves several enzymes, including kinases and phosphatases, which regulate its activation and deactivation. The presence of the fluorine atom enhances the compound’s stability and resistance to degradation by cellular enzymes .
Transport and Distribution
Within cells, 2’,3’-Dideoxy-3’-fluoro-alpha-uridine is transported and distributed through nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its antiviral effects. The distribution of 2’,3’-Dideoxy-3’-fluoro-alpha-uridine within tissues is influenced by its affinity for nucleoside transporters and its ability to cross cellular membranes. The compound’s localization and accumulation in infected tissues enhance its therapeutic potential .
Subcellular Localization
2’,3’-Dideoxy-3’-fluoro-alpha-uridine is primarily localized in the nucleus, where it interacts with viral DNA polymerases. The compound’s subcellular localization is directed by its structural similarity to natural nucleosides, allowing it to be incorporated into viral DNA. This targeting to the nucleus is crucial for its antiviral activity, as it ensures that the compound is in proximity to its target enzymes and viral DNA .
Properties
IUPAC Name |
1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUEHLYJFLWPK-BBVRLYRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361446 | |
Record name | AC1LOQWD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178374-44-2 | |
Record name | AC1LOQWD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.